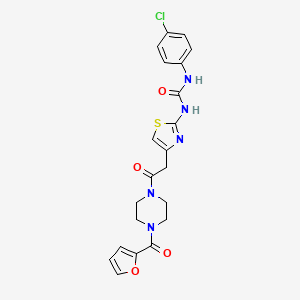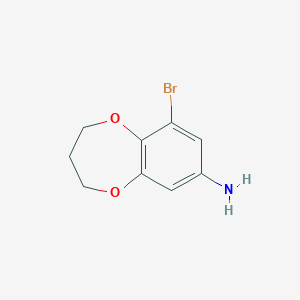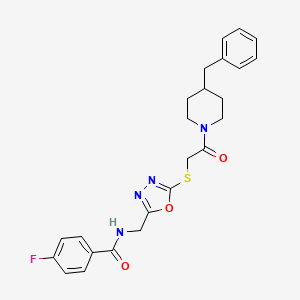![molecular formula C18H16FN3O B2523399 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one CAS No. 2380185-48-6](/img/structure/B2523399.png)
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a benzodiazole ring, an azetidine ring, and a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or formamide, under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the cyclization of a suitable amino alcohol or amino halide precursor under basic conditions.
Coupling of the Benzodiazole and Azetidine Rings: The benzodiazole and azetidine rings can be coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced by the reaction of the coupled intermediate with a suitable fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This may include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids, ketones, or aldehydes.
Reduction: Corresponding reduced products such as alcohols or amines.
Substitution: Corresponding substituted products with various functional groups.
Aplicaciones Científicas De Investigación
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used as a probe to study biological processes and as a tool to investigate the structure and function of biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Modulating Enzyme Activity: The compound may interact with enzymes, leading to changes in their activity and the regulation of metabolic pathways.
Altering Gene Expression: The compound may affect the expression of specific genes, leading to changes in the production of proteins and the regulation of cellular processes.
Comparación Con Compuestos Similares
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenylethan-1-one: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical and biological properties.
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-chlorophenyl)ethan-1-one: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its reactivity and interactions with biological targets.
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-methylphenyl)ethan-1-one: This compound has a methyl group instead of a fluorine atom on the phenyl ring, which may affect its solubility and pharmacokinetic properties.
The unique structure of this compound, particularly the presence of the fluorine atom, may confer specific advantages in terms of its chemical stability, reactivity, and interactions with biological targets.
Propiedades
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-7-5-13(6-8-14)9-18(23)21-10-15(11-21)22-12-20-16-3-1-2-4-17(16)22/h1-8,12,15H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZIGXODODLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2523320.png)
![5-chloro-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2523321.png)

![3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2523323.png)


![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide](/img/structure/B2523327.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)
